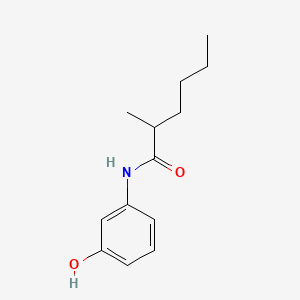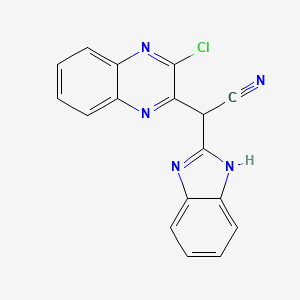
1h-Benzimidazol-2-yl(3-chloroquinoxalin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is a complex organic compound that features both benzimidazole and quinoxaline moieties These heterocyclic structures are known for their significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the quinoxaline moiety. The final step involves the nitrile group addition. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or quinoxaline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
2-(1H-BENZOIMIDAZOL-2-YL)PHENOL: Known for its antimicrobial properties.
1-(4-METHYLBENZYL)-2-(4-METHYLPHENYL)-1H-BENZOIMIDAZOLE: Exhibits significant antiparasitic activity.
2-(4-FLUOROPHENYL)-1-PHENYL-1H-BENZOIMIDAZOLE: Used in the development of antiviral drugs
Uniqueness
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is unique due to the combination of benzimidazole and quinoxaline moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C17H10ClN5 |
|---|---|
分子量 |
319.7 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-2-(3-chloroquinoxalin-2-yl)acetonitrile |
InChI |
InChI=1S/C17H10ClN5/c18-16-15(20-11-5-1-2-6-12(11)21-16)10(9-19)17-22-13-7-3-4-8-14(13)23-17/h1-8,10H,(H,22,23) |
InChI 键 |
CONGDXLVGSDCKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4N=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


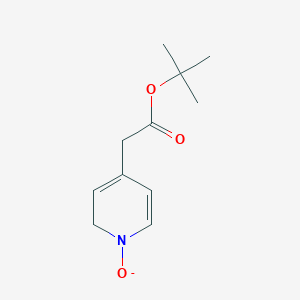

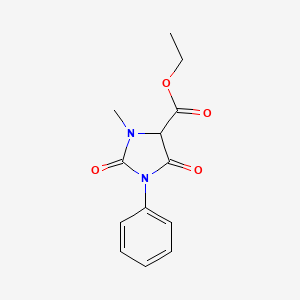
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)

![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)

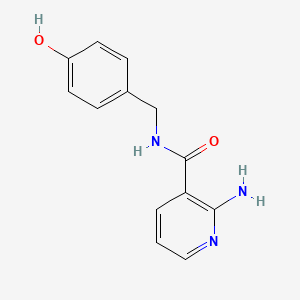
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
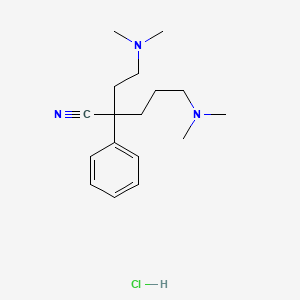
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
